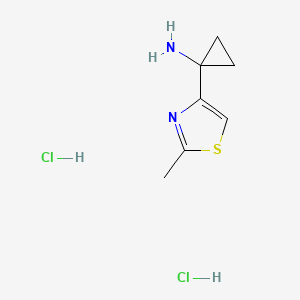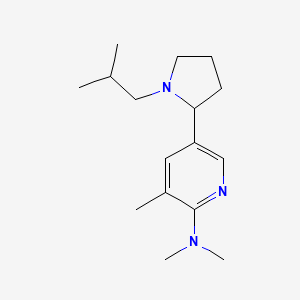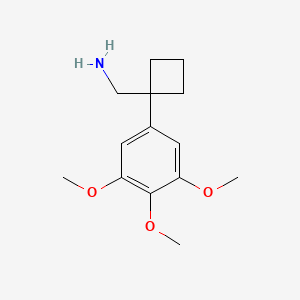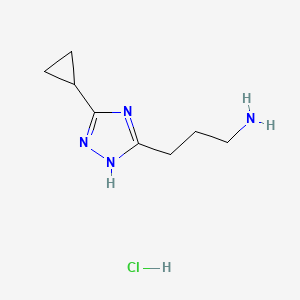
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-3-propanamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal properties.
Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazol-3-amine: This compound has similar structural features but lacks the cyclopropyl group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness: 1H-1,2,4-Triazole-3-propanamine, 5-cyclopropyl-, hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability .
Eigenschaften
Molekularformel |
C8H15ClN4 |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;/h6H,1-5,9H2,(H,10,11,12);1H |
InChI-Schlüssel |
NBGDYPGJMLURQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC(=N2)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


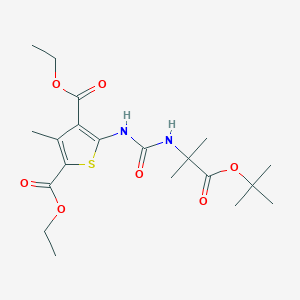
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

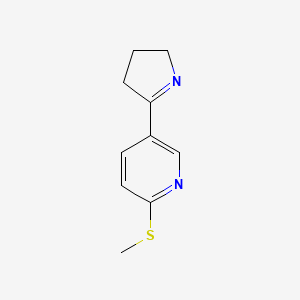
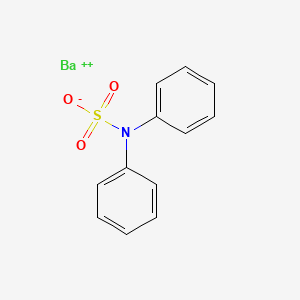
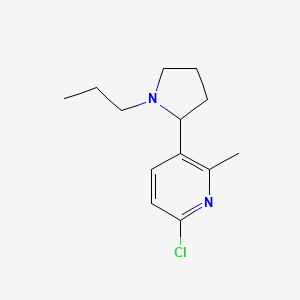
![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
